N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O8S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Stereochemistry
N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide and related compounds are utilized in organic synthesis, particularly in reactions involving N-acyliminium ions. Marcantoni et al. (2002) explored the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, highlighting the stereochemical aspects of these reactions (Marcantoni, Mecozzi, & Petrini, 2002).
Drug Sensitivity and Cell Growth
In the field of pharmacology and toxicology, derivatives of oxazolidin-2-one, a related compound, have been used to develop assays for cell growth and drug sensitivity. Scudiero et al. (1988) discussed the application of a tetrazolium/formazan assay for evaluating drug effects on cell growth (Scudiero et al., 1988).
Chemical Synthesis and Antibacterial Applications
Oxazolidinones, a class of compounds related to N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, have been studied for their antibacterial properties. Zurenko et al. (1996) reported on the in vitro activities of novel oxazolidinone antibacterial agents, demonstrating their potential against a variety of pathogens (Zurenko et al., 1996).
Orexin Receptor Antagonism
Compounds structurally similar to N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide have been investigated for their role in modulating orexin receptors, which are implicated in various physiological processes. Bonaventure et al. (2015) described a selective Orexin-1 receptor antagonist and its potential implications in stress-induced hyperarousal without hypnotic effects (Bonaventure et al., 2015).
properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O8S/c1-12-9-13(5-6-14(12)26-2)30(24,25)21-7-8-29-15(21)10-19-17(22)18(23)20-11-16(27-3)28-4/h5-6,9,15-16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERGALHBZHRNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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